
Methyl 5-bromo-1,2-thiazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-bromo-1,2-thiazole-4-carboxylate is a chemical compound with the molecular formula C5H4BrNO2S. It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 5-bromo-1,2-thiazole-4-carboxylate can be synthesized through several methods. One common approach involves the bromination of thiazole derivatives. For instance, 2,5-dibromothiazole can be treated with sodium ethoxide followed by hydrogenation over spongy nickel to yield the desired product . Another method involves the reaction of methyl alpha-chloroacetoacetate with appropriate thioamide derivatives in absolute ethanol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control are crucial for optimizing the reaction conditions and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-bromo-1,2-thiazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of solvents like ethanol or acetonitrile and catalysts such as palladium.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-thiazole derivative, while coupling reactions can produce more complex thiazole-containing molecules .
Aplicaciones Científicas De Investigación
Methyl 5-bromo-1,2-thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological pathways involving thiazole derivatives.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of Methyl 5-bromo-1,2-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Methyl 5-bromo-1,2-thiazole-4-carboxylate can be compared with other thiazole derivatives, such as:
Methyl 2-bromothiazole-4-carboxylate: Similar in structure but with the bromine atom at a different position, leading to different reactivity and applications.
2-Amino-5-bromothiazole-4-carboxylic acid methyl ester: Contains an amino group, which significantly alters its chemical properties and biological activity.
Methyl 4-(dibromomethyl)-2-(4-chlorophenyl)thiazole-5-carboxylate: A more complex derivative with additional substituents, used in different industrial applications.
These comparisons highlight the unique properties of this compound, particularly its reactivity and versatility in various chemical and biological contexts.
Propiedades
Fórmula molecular |
C5H4BrNO2S |
|---|---|
Peso molecular |
222.06 g/mol |
Nombre IUPAC |
methyl 5-bromo-1,2-thiazole-4-carboxylate |
InChI |
InChI=1S/C5H4BrNO2S/c1-9-5(8)3-2-7-10-4(3)6/h2H,1H3 |
Clave InChI |
MQQPKSNUBICFJZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(SN=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


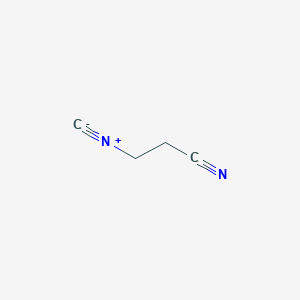
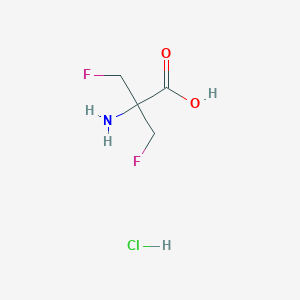
![[1-(trifluoromethyl)-1H-imidazol-2-yl]methanol](/img/structure/B13456049.png)
![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B13456052.png)

![1-Methyl-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13456055.png)
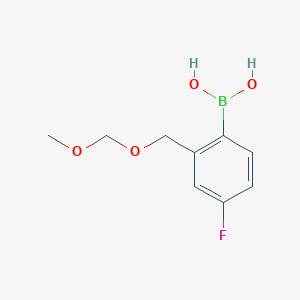
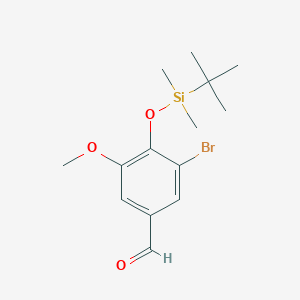
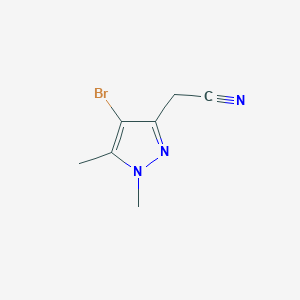

![rac-(1R,6S)-1-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13456091.png)
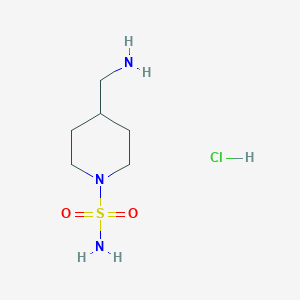
![5-(tert-Butyl) 2-methyl 3-methyl-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-2,5-dicarboxylate](/img/structure/B13456101.png)
![3-{7-bromo-1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}piperidine-2,6-dione](/img/structure/B13456102.png)
